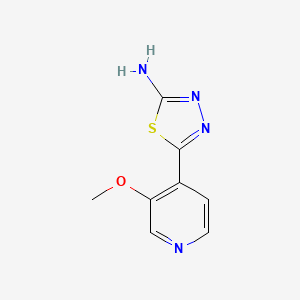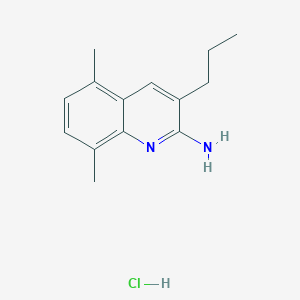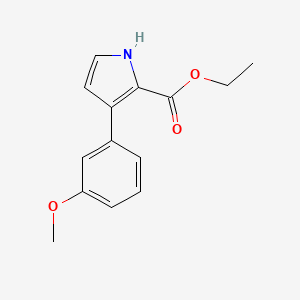
4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chloropropyl group attached to the piperidine ring, which is further methylated
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride typically involves the reaction of 1-methylpiperidine with 3-chloropropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is obtained through crystallization and filtration processes to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of propyl-substituted piperidine derivatives.
科学研究应用
4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride
- 4-(3-Chloropropyl)morpholine
- 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine Hydrochloride
Uniqueness
4-(3-Chloropropyl)-1-methylpiperidine Hydrochloride is unique due to its specific structural features, such as the methylated piperidine ring and the chloropropyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H19Cl2N |
|---|---|
分子量 |
212.16 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H18ClN.ClH/c1-11-7-4-9(5-8-11)3-2-6-10;/h9H,2-8H2,1H3;1H |
InChI 键 |
QXHJFLUAKAGQBG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)CCCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)

![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)
![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)




